![molecular formula C20H23N3O5S3 B3294434 (Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide CAS No. 887203-82-9](/img/structure/B3294434.png)
(Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide
Description
The compound contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound. Heterocycles are widely used in medicinal chemistry due to their diverse biological activities . The compound also contains a sulfamoyl group and a tosyl group, which are common functional groups in medicinal chemistry.
Molecular Structure Analysis
The benzo[d]thiazol-2(3H)-ylidene moiety is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing the benzo[d]thiazol-2(3H)-ylidene moiety can undergo various chemical reactions due to the presence of the electron-deficient heterocycle .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The benzo[d]thiazol-2(3H)-ylidene moiety is known for its high oxidative stability .Future Directions
The development of novel chemotherapeutics, which selectively act on the target without side effects, has become a primary objective of medicinal chemists . Compounds containing the benzo[d]thiazol-2(3H)-ylidene moiety could potentially be explored for their anticancer and antibacterial activities .
properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-(3-propyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S3/c1-3-11-23-17-9-8-16(31(21,27)28)13-18(17)29-20(23)22-19(24)10-12-30(25,26)15-6-4-14(2)5-7-15/h4-9,13H,3,10-12H2,1-2H3,(H2,21,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZDOEPYOMZLJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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